![molecular formula C11H22N2O B2839750 2-(1,4-Diazepan-1-yl)cyclohexan-1-ol CAS No. 1215968-35-6](/img/structure/B2839750.png)
2-(1,4-Diazepan-1-yl)cyclohexan-1-ol
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Overview
Description
2-(1,4-Diazepan-1-yl)cyclohexan-1-ol, also known as Diazepam, is a benzodiazepine derivative that is widely used in the field of medicine. Diazepam is a white crystalline powder that is insoluble in water and soluble in alcohol. It is a potent anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant agent. Diazepam is commonly used for the treatment of anxiety, insomnia, seizures, muscle spasms, and alcohol withdrawal syndrome.
Scientific Research Applications
Biocatalytic Access to 1,4-Diazepanes
An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes . This method offers an effective way to construct chiral 1,4-diazepanes of pharmaceutical importance via imine reductase-catalyzed intramolecular reductive amination of the corresponding aminoketones .
Synthesis of Crystal Structures
The compound has been used in the synthesis of new 1,4-diazepines, namely t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one and t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one . These structures were characterized by X-ray crystallographic methods .
Docking Studies
The compound has been used in docking studies with the potential target protein NS5B RNA polymerase . The docking studies show that the compounds inhibit at the active site of the target protein and can be utilized as potential drug molecules .
Inhibition of Signals in the Central Nervous System
1,4-Diazepine derivatives, such as “2-(1,4-Diazepan-1-yl)cyclohexan-1-ol”, are predominantly used in the inhibition of signals in the central nervous system . This property is useful for the synthesis of psychoactive drugs .
Use in Peptidomimetics
1,4-Diazepines are widely used in the field of peptidomimetics as potential mimetic and molecular scaffolds .
Anti-HIV Agents
Analogs of 1,4-diazepine nucleoside with the protected sugar moiety have been made as possible agents against HIV-1 and HIV-2 viruses .
Antimicrobial Properties
1,4-Diazepines have shown antimicrobial properties , making them useful in the development of new antimicrobial agents.
Anticancer Activities
1,4-Diazepines, including “2-(1,4-Diazepan-1-yl)cyclohexan-1-ol”, have shown anticancer activities . This makes them potential candidates for the development of new anticancer drugs.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that diazepanes, a class of compounds to which this molecule belongs, often interact with gaba receptors in the nervous system .
Mode of Action
Similar compounds are known to interact with their targets, causing changes in the conformation of the receptor proteins and influencing the transmission of nerve signals .
Biochemical Pathways
Diazepanes are generally involved in the modulation of gabaergic neurotransmission .
Result of Action
Similar compounds are known to modulate nerve signal transmission, which can have various effects depending on the specific context .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(1,4-Diazepan-1-yl)cyclohexan-1-ol . .
properties
IUPAC Name |
2-(1,4-diazepan-1-yl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c14-11-5-2-1-4-10(11)13-8-3-6-12-7-9-13/h10-12,14H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODFEYPMPBBGFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCCNCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Diazepan-1-yl)cyclohexan-1-ol |
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